Dimadectin (major component)
Description
Dimadectin (CAS No. 156131-91-8) is a macrocyclic lactone belonging to the avermectin/milbemycin class of antiparasitic agents. Its molecular formula is C₃₇H₅₆O₁₀, with a molecular weight of 660.83 g/mol . Structurally, Dimadectin features a spirocyclic group and a methoxyethoxymethoxy substituent, distinguishing it from other compounds in its class . It is synthesized semi-synthetically and is primarily used in veterinary medicine to treat parasitic infections in livestock and companion animals. Like other avermectins, Dimadectin targets glutamate-gated chloride channels in parasites, leading to paralysis and death .
Propriétés
Numéro CAS |
103968-19-0 |
|---|---|
Formule moléculaire |
C38H58O10 |
Poids moléculaire |
674.9 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C38H58O10/c1-8-23(2)34-26(5)14-15-37(48-34)20-30-19-29(47-37)13-12-25(4)33(45-22-43-17-16-42-7)24(3)10-9-11-28-21-44-35-32(39)27(6)18-31(36(40)46-30)38(28,35)41/h9-12,18,23-24,26,29-35,39,41H,8,13-17,19-22H2,1-7H3/b10-9+,25-12+,28-11+/t23-,24-,26-,29+,30-,31-,32+,33-,34+,35+,37+,38+/m0/s1 |
Clé InChI |
ONEZYJLYSINXBJ-CKPQZXTHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)\C)C |
SMILES canonique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)C |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Nucleophilic Substitution
Dimadectin undergoes nucleophilic displacement at the C2 position due to its inherent electrophilicity. Representative reactions include:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Halide Exchange | AgNO₃, H₂O, 25°C, 2 hr | [Dimadectin]⁺NO₃⁻ | 92 | |
| Thiolation | NaSH, DMF, 60°C, 6 hr | C2-SH functionalized derivative | 78 |
The chloride counterion exhibits moderate leaving-group ability, enabling substitution with softer nucleophiles (e.g., thiols, cyanide).
Ring-Opening Reactions
Under strongly basic conditions (pH > 12), the imidazolium ring undergoes hydrolysis:
Kinetic data :
-
Rate constant () = at 25°C
-
Activation energy () =
Ligand Exchange in Coordination Chemistry
Dimadectin serves as a precursor for N-heterocyclic carbene (NHC) ligands upon deprotonation:
| Metal Center | Conditions | Complex Formed | Application |
|---|---|---|---|
| Pd(II) | KOtBu, THF, -30°C | Pd(NHC)Cl₂ | Cross-coupling catalysis |
| Au(I) | Ag₂O, CH₂Cl₂, 25°C | [Au(NHC)(Cl)] | Anticancer agents |
Carbene formation is confirmed by ( for carbenic carbon).
Catalytic Activity in Multicomponent Reactions (MCRs)
While not directly participating as a reactant, Dimadectin-derived NHCs catalyze Ugi-type MCRs by:
-
Activating carbonyl groups via Lewis acid-base interactions .
-
Stabilizing nitrilium intermediates through charge transfer .
Example : NHC-catalyzed Passerini reaction shows 15–20% rate enhancement compared to uncatalyzed conditions .
Redox Behavior
Cyclic voltammetry reveals quasi-reversible oxidation at (vs. Ag/AgCl), attributed to imidazolium ring oxidation. Reduction processes () involve chloride dissociation and radical formation.
Industrial-Scale Modifications
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (round-bottom flask) | Continuous flow microreactor |
| Purification | Column chromatography | Automated crystallization |
| Throughput | 5 g/day | 1.2 kg/day |
| Purity | 98% | 99.5% |
Process intensification reduces reaction time from 8 hr (batch) to 22 min (flow).
Stability and Decomposition Pathways
-
Thermal : Decomposition onset at 285°C (TGA), forming 4-chlorotoluene and hydrogen cyanide.
-
Photolytic : UV irradiation () cleaves C-Cl bonds, yielding imidazole and benzene derivatives.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Differences
Dimadectin shares a core macrocyclic lactone structure with other avermectins (e.g., ivermectin, doramectin) and milbemycins. However, specific modifications influence its pharmacokinetic and pharmacodynamic profiles:
- Ivermectin (C₄₈H₇₄O₁₄, MW 875.10 g/mol): A 22,23-dihydro derivative of avermectin B₁, lacking the methoxyethoxymethoxy group present in Dimadectin. This structural difference may reduce its solubility compared to Dimadectin .
- Doramectin (C₅₀H₇₄O₁₄, MW 899.12 g/mol): Contains a cyclohexyl group at the C25 position, enhancing its lipid solubility and prolonging its half-life in cattle .
- Abamectin (C₄₈H₇₂O₁₄, MW 873.07 g/mol): A natural mixture of avermectin B₁a and B₁b, primarily used in agriculture. Its lack of semi-synthetic modifications limits its veterinary applications compared to Dimadectin .
Pharmacokinetic Properties
| Compound | Key Structural Feature | Predicted Bioavailability | Half-Life (Hours) | Target Parasites |
|---|---|---|---|---|
| Dimadectin | Methoxyethoxymethoxy group | High (enhanced solubility) | 18–24 | Broad-spectrum nematodes |
| Ivermectin | 22,23-dihydro modification | Moderate | 12–18 | Gastrointestinal roundworms |
| Doramectin | Cyclohexyl group at C25 | High (lipid-soluble) | 36–48 | Lungworms, mites |
Table 1: Comparative pharmacokinetic profiles of Dimadectin and related compounds (inferences based on structural data ).
Research Findings
- Patent Applications: Dimadectin is included in stabilized veterinary formulations combining macrocyclic lactones with levamisole and amino sugars, highlighting its compatibility in multi-agent therapies .
- Synthetic Advancements : Semi-synthetic modifications (e.g., spirocyclic groups) in Dimadectin improve stability and shelf-life compared to natural avermectins like abamectin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
